Pipes sodium

Metal-free biochemistry Enzyme assays Metalloprotein studies

Piperazine-1,4-bis(2-ethanesulfonic acid) monosodium salt (PIPES sodium; CAS 10010-67-0) is a zwitterionic Good's buffer belonging to the ethanesulfonic acid series. It exhibits a pKa of 6.8 at 25 °C (6.76 at 37 °C) with an effective pH range of 6.1–7.5, making it well-suited for near-physiological pH applications.

Molecular Formula C8H17N2NaO6S2
Molecular Weight 324.4 g/mol
CAS No. 10010-67-0
Cat. No. B157575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePipes sodium
CAS10010-67-0
Molecular FormulaC8H17N2NaO6S2
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCS(=O)(=O)O)CCS(=O)(=O)[O-].[Na+]
InChIInChI=1S/C8H18N2O6S2.Na/c11-17(12,13)7-5-9-1-2-10(4-3-9)6-8-18(14,15)16;/h1-8H2,(H,11,12,13)(H,14,15,16);/q;+1/p-1
InChIKeyOGGAIRCLBMGXCZ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Procurement Guide: PIPES Sodium Salt (CAS 10010-67-0) — Differentiated Buffer Selection for Biochemical and Cell Culture Applications


Piperazine-1,4-bis(2-ethanesulfonic acid) monosodium salt (PIPES sodium; CAS 10010-67-0) is a zwitterionic Good's buffer belonging to the ethanesulfonic acid series [1]. It exhibits a pKa of 6.8 at 25 °C (6.76 at 37 °C) with an effective pH range of 6.1–7.5, making it well-suited for near-physiological pH applications . PIPES sodium is distinguished among Good's buffers by its negligible metal-ion complexation capacity, low temperature coefficient of pKa, and dual sulfonate-group structure that enables efficient buffering at half the molar concentration of monoprotic analogs such as HEPES .

Why PIPES Sodium Salt Cannot Be Interchanged with MES, HEPES, or Tris Without Quantitative Performance Penalties


Although MES, HEPES, MOPS, and Tris are all classified as Good's buffers or common biological buffers, they differ substantially in pKa, metal-binding constants, temperature sensitivity, and specific biochemical interactions. Substituting PIPES sodium with HEPES shifts the optimal buffering range from pH 6.1–7.5 to pH 6.8–8.2 and may introduce confounding radical formation in redox-sensitive assays [1]. Substituting with Tris introduces a temperature coefficient of pKa (ΔpKa/°C = −0.031) nearly threefold larger than that of PIPES (−0.0085), leading to significant pH drift during thermal transitions [2]. Substituting with MES, which buffers at pH 5.5–6.7, compels experiments outside PIPES' physiological window and yields divergent microtubule polymerization outcomes, as PIPES and MES exhibit markedly different effects on tubulin assembly efficiency and polymer morphology [3]. These quantifiable divergences mean that buffer interchange is not a trivial formulation decision but a consequential experimental variable.

Quantitative Differentiation Evidence: PIPES Sodium Salt Versus Closest Comparators


Metal-Ion Complexation: PIPES as One of Only Three Non-Complexing Good's Buffers

Among the 20 well-known Good's buffers, only three — MES, MOPS, and PIPES — do not form significant metal-ion complexes [1]. PIPES demonstrated negligible binding across a panel of divalent metal ions: log K′M values of 1.1 (Cu²⁺), 0.6 (Zn²⁺), 0.5 (Cd²⁺), and 1.3 (Ni²⁺), all at or near the detection limit (ΔpKa ≈ 0.02 units) [2]. In contrast, buffers such as Tricine exhibit log K′M values of 5.7 for Ni²⁺ and 5.2 for Cu²⁺, representing over four orders of magnitude greater metal affinity and a high risk of interference in metal-dependent enzymatic or protein assays [2]. This classification is independently confirmed by Yu et al. (1997), who identified PIPES, MES, and MOPS as the only noncomplexing tertiary amine buffers among Good's series [1].

Metal-free biochemistry Enzyme assays Metalloprotein studies Protein analytics

Temperature Coefficient of pKa: PIPES Minimizes pH Drift Relative to Tris and HEPES

The temperature dependence of buffer pKa is a critical parameter when experimental protocols involve temperature transitions (e.g., cold storage followed by 37 °C incubation). Parks et al. (1981) directly compared the ΔpKa/°C values of Tris (−0.031), HEPES (−0.014), and PIPES (−0.009) in the context of bovine sperm storage diluents [1]. PIPES exhibited the smallest temperature coefficient, approximately 3.4-fold lower than Tris and 1.6-fold lower than HEPES. This finding is corroborated by the DrugFuture physicochemical database, which reports a ΔpKa/°C of −0.0085 for PIPES (free acid) [2], and by independent compilations showing PIPES at −0.085 per 10 °C versus Tris at −0.310 per 10 °C [3]. In practical terms, a 20 °C temperature shift (e.g., from 4 °C to 24 °C) would produce a pH drift of approximately 0.62 units in Tris-buffered media versus only 0.17 units in PIPES-buffered media.

Thermal stability Buffer formulation Semen storage Temperature-ramped assays

Alkaline Phosphatase Activity Retention: PIPES Outperforms Cacodylate by 60%

In a direct comparative study by Yamamoto et al. (1983), the effect of NaOH-PIPES buffer versus routinely used cacodylate buffer on alkaline phosphatase (ALPase) activity in rat hepatocytes was quantified biochemically and ultracytochemically [1]. Biochemical estimation revealed that much higher ALPase activity was retained when PIPES or HEPES buffer was used compared with cacodylate buffer, with maximum preservation achieved using PIPES buffer [1]. Vendor technical documentation further specifies that when PIPES was used as buffer, retention of ALPase activity was 60% greater than with cacodylate-buffered glutaraldehyde [2]. Critically, cacodylate buffer exhibited a concentration-dependent inhibitory effect on hepatic ALPase activity, whereas PIPES did not, and at low cacodylate concentrations (0.01 M), activity patterns more closely resembled those seen with PIPES [1].

Enzyme histochemistry Aldehyde fixation Electron microscopy Alkaline phosphatase cytochemistry

Tubulin Polymerization Induction: PIPES Requires Lower Concentrations than MES and Produces More Intense Polymerization

Waxman et al. (1981) conducted a systematic comparison of PIPES and MES in the induction of purified tubulin polymerization [1]. Both sulfonate buffers induced temperature-dependent, cold-reversible, GTP-dependent polymerization; however, substantially lower tubulin and buffer concentrations were required for PIPES-induced polymerization compared with MES-induced polymerization. At identical protein concentrations, turbidity — a direct measure of polymerization extent — was much more intense in PIPES than in MES [1]. Electron microscopy further revealed that MES promoted predominantly typical smooth-walled microtubules, whereas PIPES induced more abundant, albeit structurally aberrant, polymeric forms, indicating a fundamentally different interaction with tubulin [1]. When compared with non-sulfonate buffers (sodium phosphate, Tris/HCl, imidazole/HCl) at 0.1 M, both PIPES and MES were invariably associated with more vigorous polymerization reactions, but PIPES consistently generated greater turbidity at high buffer concentrations [1].

Microtubule biochemistry Tubulin polymerization Cytoskeleton research In vitro assembly

Buffer Capacity Efficiency: PIPES Buffers at Half the Molar Concentration of HEPES

A structurally derived differentiation between PIPES and HEPES is the number of proton-exchangeable sulfonate groups per molecule. PIPES contains two sulfonate groups and is capable of exchanging a proton from each group, endowing it with a dibasic buffering capacity . In contrast, HEPES possesses a single sulfonate group and one hydroxyl group, conferring monobasic behavior within the physiological pH range . This structural difference means that PIPES can achieve equivalent buffering capacity at approximately half the molar concentration required for HEPES . At 25 °C, the practical buffering ranges are 6.1–7.5 (PIPES, pKa 6.8) versus 6.8–8.2 (HEPES, pKa 7.55), reflecting both the pKa offset and the different proton-exchange stoichiometry .

Buffer formulation Ionic strength minimization Cell culture media Cost-efficient buffer preparation

Sodium Salt Solubility Advantage: PIPES Monosodium Salt Delivers 250 mg/mL Versus Free Acid at ≤1 g/L

PIPES free acid (CAS 5625-37-6) is notoriously poorly soluble in water, with a maximum solubility of only approximately 1 g/L at 100 °C . In contrast, PIPES monosodium salt (CAS 10010-67-0) achieves a solubility of 250 mg/mL (i.e., 250 g/L) in 0.1 M NaOH, yielding a clear, colorless solution — a >250-fold improvement in practical solubility . The disodium salt (CAS 76836-02-7) is also highly water-soluble (0.5 g/mL) . This solubility differential has direct consequences for buffer preparation workflows: the free acid requires heating and slow dissolution in NaOH, whereas the monosodium salt can be rapidly dissolved at room temperature. Furthermore, the monosodium salt can be mixed in defined ratios with the disodium salt to achieve precise target pH values without external base addition .

Buffer preparation Solubility Formulation convenience Laboratory efficiency

Procurement-Anchored Application Scenarios for PIPES Sodium Salt (CAS 10010-67-0)


Metal-Free Enzyme Assays and Metalloprotein Characterization

When investigating metal-dependent enzymes (e.g., kinases, phosphatases, metalloproteases) or quantifying metal–protein binding affinities, PIPES sodium is the buffer of choice among Good's buffers. Its log K′M values for physiologically relevant divalent cations (Cu²⁺, Zn²⁺, Ni²⁺, Cd²⁺) are all at or below 1.3 — the effective detection limit — meaning it does not compete with the biological system for metal ions [1]. This is in stark contrast to commonly used alternatives such as Tris (log K′M > 3 for multiple metals) or Tricine (log K′M = 5.7 for Ni²⁺), where metal sequestration can alter free metal-ion concentrations by orders of magnitude and confound kinetic or thermodynamic measurements [1]. Procuring PIPES sodium specifically, rather than the free acid, further streamlines buffer preparation without introducing additional chelators or counterions that might interfere with metal-sensitive assays .

Electron Microscopy Fixation with Maximal Enzyme Activity Preservation

For transmission electron microscopy (TEM) protocols involving aldehyde-based chemical fixation and subsequent enzyme cytochemistry, PIPES-buffered glutaraldehyde fixatives provide 60% greater retention of alkaline phosphatase activity compared to traditional cacodylate-buffered fixatives [2]. The Yamamoto et al. (1983) study demonstrated that cacodylate buffer exerts a concentration-dependent inhibitory effect on hepatic ALPase activity that is entirely absent with PIPES [2]. Furthermore, the PHEM buffer system (PIPES, HEPES, EGTA, MgCl₂) has been shown to yield equal or better ultrastructural preservation compared to routine standard fixatives for marine invertebrates, with PIPES specifically contributing to reduced lipid loss and enhanced cross-linking of cellular material [3]. Laboratories standardizing on PIPES sodium for EM fixative preparation benefit from both superior enzyme activity retention and reduced hazardous waste generation compared to arsenic-containing cacodylate buffers.

Microtubule Protein Purification and In Vitro Cytoskeleton Reconstitution

PIPES is the canonical buffer for tubulin purification and microtubule polymerization assays. The landmark study by Waxman et al. (1981) established that PIPES induces tubulin polymerization at substantially lower buffer and protein concentrations than MES, with markedly greater polymerization yield as measured by turbidity [4]. The BRB80 buffer (80 mM PIPES, pH 6.8, with MgCl₂ and EGTA), prepared from PIPES sodium salt, remains the standard buffer system for imaging dynamic microtubules and single kinesin molecules via fluorescence microscopy . The temperature stability of PIPES (ΔpKa/°C = −0.0085) ensures consistent pH during the temperature cycling inherent to polymerization–depolymerization purification protocols, whereas Tris-based buffers would experience pH swings exceeding 0.6 units over the same range [5]. Procuring the sodium salt form specifically enables rapid dissolution at the high concentrations (80–100 mM) required for tubulin work.

Temperature-Variable Biological Assays and Cold-to-Warm Storage Protocols

In any experimental system where biological samples undergo significant temperature transitions — semen storage and cryopreservation, temperature-ramped enzyme kinetics, cold-room preparative steps followed by 37 °C incubation — PIPES sodium provides the most thermostable pH environment among commonly used biological buffers. Parks et al. (1981) demonstrated that PIPES-buffered bovine sperm diluents maintained superior acrosomal integrity compared to Tris-buffered diluents during 37 °C incubation following 4 °C storage, attributable to PIPES' minimal temperature coefficient (ΔpKa/°C = −0.009) versus Tris (−0.031) [5]. The sodium salt formulation further simplifies diluent preparation by eliminating the need for external pH adjustment with strong base, reducing osmolarity variability between batches .

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